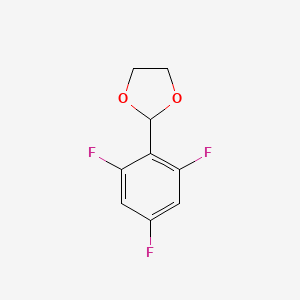
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various experiments and is known to have a number of biochemical and physiological effects.
科学的研究の応用
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a wide range of applications in the scientific research field. It has been used in the synthesis of a number of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, inorganic compounds, and in the development of new materials. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory drugs.
作用機序
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is known to act as an intermediate in a number of biochemical and physiological processes. It is known to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, it has been found to have an anti-inflammatory effect and to reduce the activity of certain enzymes involved in the breakdown of proteins and carbohydrates.
実験室実験の利点と制限
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in a laboratory setting. However, it is important to note that the compound can be degraded by light and air, so it is important to store it in a cool, dark place.
将来の方向性
There are a number of potential future directions for 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane. One potential direction is the development of new drugs and other compounds based on this compound. Additionally, research could be done to further understand the biochemical and physiological effects of this compound, as well as to determine its potential for use in other applications. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers and other materials.
合成法
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane can be synthesized in several ways, including the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a yield of up to 95%. Other methods for synthesizing this compound include the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide, and the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a Lewis acid such as aluminum chloride.
特性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKHXSUEKGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)

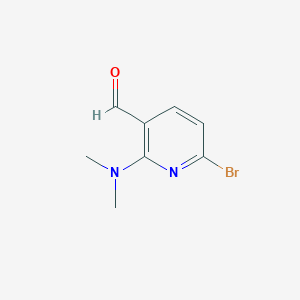
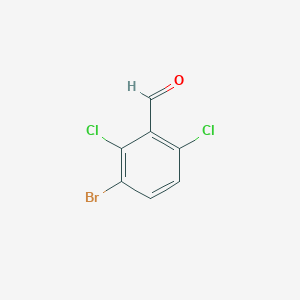
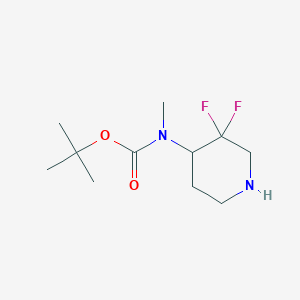

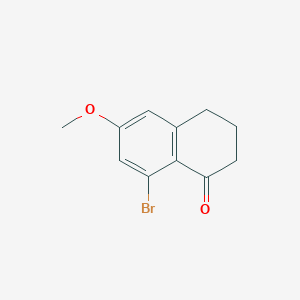
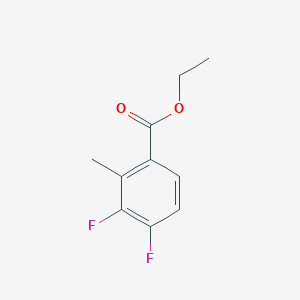
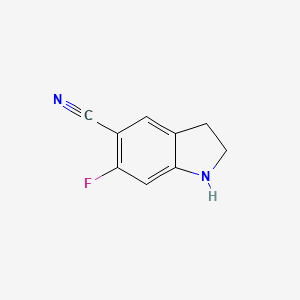
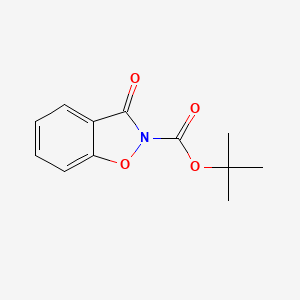
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)
